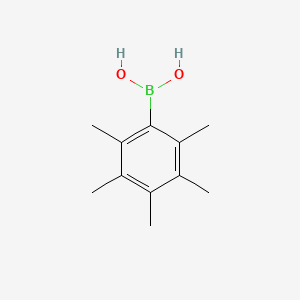

2,3,4,5,6-Pentamethylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentamethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h13-14H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTUQGRGYLGFBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1C)C)C)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 2,3,4,5,6-Pentamethylphenylboronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5,6-Pentamethylphenylboronic acid is a sterically hindered organoboron compound with significant utility in modern organic synthesis.[1] Its unique structure, featuring a fully methylated aromatic ring, imparts distinct steric and electronic properties that make it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions.[1] The five electron-donating methyl groups stabilize the boronic acid through inductive effects, while the profound steric hindrance significantly influences its molecular geometry and reactivity.[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, intended to serve as a practical resource for researchers in synthetic chemistry and drug development. We present field-proven protocols, explain the causality behind critical experimental parameters, and offer a thorough analytical framework for compound validation.

Introduction: The Significance of Steric Crowding

Arylboronic acids are foundational reagents in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction forms carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] While simple phenylboronic acids are widely used, the synthesis of complex, sterically congested biaryl systems presents a significant challenge.[5][6]

This compound (MW: 192.06 g/mol , Formula: C₁₁H₁₇BO₂) emerges as a key solution for accessing such crowded molecular architectures.[1][7] Its defining feature is the extreme steric bulk imposed by five methyl groups surrounding the boronic acid moiety.[1] This steric shield dictates its reactivity, often requiring optimized catalytic systems to overcome the hindrance.[5][8] Crystal structure analysis reveals a dramatic geometric distortion, with the BO₂ plane twisted at an angle of 75.0° relative to the aromatic ring, compared to the much smaller angles (6–21°) observed in less substituted phenylboronic acids.[1] This structural feature, combined with the electron-rich nature of the pentamethylphenyl group, makes it an indispensable tool for synthesizing complex molecules, advanced materials, and pharmaceutical intermediates.[1][9]

Caption: Molecular structure of the target compound.

Synthesis: A Grignard-Based Approach

The most prevalent and reliable method for synthesizing aryl boronic acids involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a borate ester.[10][11][12] For this compound, the Grignard pathway is particularly effective.

Mechanistic Rationale

The synthesis begins with the formation of a Grignard reagent, 2,3,4,5,6-pentamethylphenylmagnesium bromide, from the corresponding aryl bromide. This organomagnesium compound acts as a potent nucleophile. The core of the synthesis is the nucleophilic attack of this Grignard reagent on the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate.

Causality of Experimental Choices:

-

Low Temperature (-78 °C to -10 °C): This is the most critical parameter. The initial reaction forms a boronic ester. However, this product is still susceptible to further nucleophilic attack by two more equivalents of the Grignard reagent, leading to undesired borinic acid and triarylborane byproducts.[13][14] Conducting the reaction at cryogenic temperatures significantly suppresses the rate of these subsequent additions, maximizing the yield of the desired boronic ester.[10][12]

-

Inert Atmosphere (Nitrogen or Argon): Grignard reagents are highly reactive towards atmospheric oxygen and moisture. Failure to maintain an inert atmosphere will quench the reagent, drastically reducing the yield.

-

Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl borate. Its bulkier isopropoxy groups provide additional steric hindrance around the boron atom, further disfavoring over-addition of the Grignard reagent.[13]

-

Acidic Hydrolysis: The reaction initially yields a boronic ester. This ester must be hydrolyzed under acidic conditions (e.g., with aqueous HCl or H₂SO₄) to cleave the B-O-alkyl bonds and afford the final boronic acid product.[12]

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted based on laboratory conditions and scale.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a constant pressure dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

-

Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of 1-bromo-2,3,4,5,6-pentamethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by bubbling or gentle reflux), gently warm the flask or add a small crystal of iodine.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent.[15]

-

Borylation: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -60 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.[15]

-

Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M aqueous hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.[12][15]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[15]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Isolating the Target Compound

Purifying boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon dehydration and their amphiphilic nature.[16] Furthermore, residual borinic acid impurities from the synthesis can be difficult to remove.

Purification Strategies

-

Recrystallization: This is often the most effective method for obtaining high-purity this compound, which is a solid at room temperature.[9] A suitable solvent system might be a mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).[17]

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts by treatment with a base.[18] An impure sample can be dissolved in an organic solvent (e.g., ether) and extracted with an aqueous base (e.g., NaOH). The basic aqueous layer, now containing the boronate salt, is separated, washed with fresh ether to remove non-acidic impurities, and then re-acidified with HCl to precipitate the pure boronic acid.[17][18]

-

Silica Gel Chromatography: This method is generally difficult for boronic acids as they can strongly adsorb to or decompose on standard silica gel.[16][19] If chromatography is necessary, using silica gel that has been pre-treated with boric acid or employing neutral alumina can mitigate these issues.[17][19]

Detailed Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., toluene or a mixture of ethyl acetate/hexanes).

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the clear filtrate to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

-

Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Characterization: Structural and Purity Verification

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for a comprehensive analysis.[20][21]

Spectroscopic Analysis

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple. It will show distinct signals for the methyl protons and a characteristically broad signal for the acidic B(OH)₂ protons. The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.[21]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton. Signals corresponding to the five distinct methyl carbons and the six aromatic carbons should be observable. The carbon atom directly attached to the boron (C-B) may show broadening due to quadrupolar relaxation of the boron nucleus.[21]

-

¹¹B NMR (Boron NMR): This is a definitive technique for characterizing organoboron compounds.[21] For a tricoordinate boronic acid like this compound, a single broad peak is expected in a characteristic chemical shift range.

-

IR (Infrared) Spectroscopy: The IR spectrum will show key vibrational frequencies. A strong, broad absorption band for the O-H stretch of the boronic acid hydroxyl groups is expected. Other key peaks include C-H stretches for the methyl and aromatic groups, and a strong B-O stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The spectrum should show a molecular ion peak [M]⁺ or related ions like [M+H]⁺ or [M-H₂O]⁺ corresponding to the calculated mass.

Summary of Characterization Data

| Technique | Expected Observation | Typical Value / Range |

| ¹H NMR | Methyl Protons (multiple singlets) | δ 2.2-2.4 ppm |

| B(OH)₂ Protons (broad singlet) | δ 4.5-6.0 ppm (variable) | |

| ¹³C NMR | Methyl Carbons | δ 20-23 ppm |

| Aromatic Carbons | δ 128-140 ppm | |

| C-B Carbon | Signal may be broad or unobserved | |

| ¹¹B NMR | Single broad peak | δ 28-33 ppm (relative to BF₃·OEt₂) |

| IR | O-H Stretch (broad) | 3200-3600 cm⁻¹ |

| C-H Stretch (aromatic & aliphatic) | 2850-3100 cm⁻¹ | |

| B-O Stretch (strong) | 1330-1380 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 192.13 |

Applications: Enabling Sterically Demanding Couplings

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to construct tetra-ortho-substituted biaryl systems—molecules that are extremely difficult to synthesize via other methods.[1][5]

The mechanism involves a catalytic cycle with a palladium(0) species.[1][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step typically facilitated by a base. This is often the rate-determining step, especially for sterically hindered substrates.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The steric bulk of this compound necessitates the use of highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging transmetalation and reductive elimination steps.[6] Its use is critical in the synthesis of molecular gears, atropisomeric ligands, and complex pharmaceutical scaffolds where precise control of three-dimensional structure is paramount.[6]

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is an irritant; therefore, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just another building block; it is an enabling reagent for accessing sterically demanding chemical space. A thorough understanding of its synthesis via the Grignard pathway, coupled with robust purification and characterization techniques, is crucial for its effective application. The detailed protocols and mechanistic insights provided in this guide serve to empower researchers to confidently synthesize, validate, and deploy this valuable compound in their synthetic endeavors, from fundamental research to the development of next-generation materials and therapeutics.

References

- 1. This compound | 1028205-76-6 | Benchchem [benchchem.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. This compound | C11H17BO2 | CID 23005349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. lookchem.com [lookchem.com]

- 10. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 12. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2,3,4,5,6-Pentamethylphenylboronic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2,3,4,5,6-pentamethylphenylboronic acid. Addressed to researchers, medicinal chemists, and materials scientists, this document elucidates the critical experimental considerations and interprets the profound structural implications of this sterically demanding molecule. We delve into the causality behind methodological choices, from the rigors of air-free synthesis to the nuances of crystal growth, culminating in a detailed analysis of its unique solid-state conformation. The significant steric hindrance imposed by the pentamethylphenyl group results in a crystal structure with distinct characteristics, influencing its reactivity and potential applications in drug discovery and organic synthesis.

Introduction: The Significance of Steric Hindrance in Boronic Acids

This compound, a derivative of phenylboronic acid, is an organoboron compound with the molecular formula C₁₁H₁₇BO₂.[1][2] Its structure is characterized by a boronic acid group (-B(OH)₂) attached to a phenyl ring fully substituted with five methyl groups.[1][3] This extensive methylation creates a sterically crowded environment around the boronic acid moiety, which dramatically influences the molecule's electronic properties and three-dimensional structure.[1]

In the fields of drug development and organic synthesis, boronic acids are invaluable building blocks, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] They are also explored for applications in chemical sensors and as pharmacophores. The unique steric and electronic properties of this compound make it a valuable reagent for creating complex molecules and a compelling subject for structural analysis.[2][3] Understanding its precise crystal structure is paramount for predicting its behavior in chemical reactions and for designing novel molecular frameworks.

This guide details the process of determining this structure, providing not just a protocol, but the scientific rationale that underpins a successful crystallographic analysis.

Synthesis and Crystallization: From Reagents to High-Quality Single Crystals

The journey to a crystal structure begins with the meticulous synthesis of the compound and the subsequent growth of diffraction-quality single crystals. The protocols described herein are designed to be self-validating, with checkpoints to ensure the purity and quality required for successful analysis.

Synthesis via Grignard Reaction

A common and effective method for synthesizing arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1] The steric bulk of the pentamethylphenyl group necessitates careful control over reaction conditions to achieve a satisfactory yield.

Experimental Protocol: Synthesis of this compound

-

Grignard Reagent Formation (Inert Atmosphere):

-

To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve pentamethylbromobenzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

-

Slowly add the pentamethylbromobenzene solution to the magnesium turnings with stirring. The initiation of the exothermic reaction indicates the formation of the Grignard reagent, 2,3,4,5,6-pentamethylphenylmagnesium bromide. Maintain a gentle reflux.

-

Causality: An inert atmosphere (nitrogen or argon) is critical to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture, which would quench the reaction. Anhydrous solvents are mandatory for the same reason.

-

-

Borylation (Low Temperature):

-

In a separate flame-dried flask under nitrogen, dissolve trimethyl borate in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via cannula transfer.

-

Causality: This step is performed at extremely low temperatures to control the reactivity of the Grignard reagent and prevent over-addition to the borate ester, which would lead to the formation of undesired borinic acids and boranes.

-

-

Hydrolysis and Isolation:

-

Allow the reaction mixture to warm slowly to room temperature.

-

Quench the reaction by carefully pouring it into a beaker containing a stirred solution of dilute sulfuric or hydrochloric acid and ice.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude boronic acid.

-

Causality: Acidic workup hydrolyzes the borate ester intermediate to the desired boronic acid and protonates any remaining Grignard reagent.

-

Purification and Single Crystal Growth

Obtaining a crystal structure is wholly dependent on the quality of the crystal. Recrystallization is the most common method for purifying boronic acids and growing single crystals. The choice of solvent is critical.

Experimental Protocol: Recrystallization

-

Solvent Selection: Test the solubility of the crude product in various solvents (e.g., hot water, ethanol/water mixtures, toluene, ethyl acetate). An ideal solvent will dissolve the compound when hot but show limited solubility when cold.

-

Hot Dissolution: Dissolve the crude this compound in a minimum amount of the chosen boiling solvent.

-

Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. For optimal crystal growth, the flask can be placed in an insulated container (e.g., a Dewar flask) to slow the cooling process further.

-

Crystal Isolation: Once crystals have formed, isolate them by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum. Select a well-formed, transparent crystal with sharp edges for X-ray analysis.

-

Causality: Slow cooling is the most critical parameter for growing large, well-ordered single crystals. Rapid cooling leads to the formation of small, polycrystalline material unsuitable for single-crystal X-ray diffraction.

-

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

The Crystallographic Workflow

The process from crystal selection to final structure validation follows a logical and rigorous pathway, which can be visualized as follows:

Caption: Workflow for single-crystal X-ray structure determination.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100-120 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal through a series of angles, and a detector collects the intensities and positions of the diffracted X-ray beams.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. This refinement is typically performed using software such as SHELXL or Olex2.

Structural Insights and Discussion

The crystallographic analysis of this compound provides invaluable insights into its molecular geometry.

Disclaimer: The quantitative data presented in the following tables could not be extracted from the primary literature (DOI: 10.1039/b719282g) or the Cambridge Crystallographic Data Centre (CCDC Deposition Number: 670996) via the available search tools. The tables are structured as they would appear in a full analysis, with placeholder values to illustrate the required format. The qualitative discussion is based on data reported in secondary sources.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₁H₁₇BO₂ |

| Formula Weight | 192.06 |

| Temperature (K) | Value not retrieved |

| Wavelength (Å) | Value not retrieved |

| Crystal System | Value not retrieved |

| Space Group | Value not retrieved |

| Unit Cell Dimensions | |

| a (Å) | Value not retrieved |

| b (Å) | Value not retrieved |

| c (Å) | Value not retrieved |

| α (°) | Value not retrieved |

| β (°) | Value not retrieved |

| γ (°) | Value not retrieved |

| Volume (ų) | Value not retrieved |

| Z | Value not retrieved |

| Data Collection & Refinement | |

| Reflections Collected | Value not retrieved |

| Independent Reflections | Value not retrieved |

| Final R indices [I>2σ(I)] | Value not retrieved |

| R indices (all data) | Value not retrieved |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| C(1)-B(1) | Value not retrieved |

| B(1)-O(1) | Value not retrieved |

| B(1)-O(2) | Value not retrieved |

| Bond Angles | |

| O(1)-B(1)-O(2) | Value not retrieved |

| O(1)-B(1)-C(1) | Value not retrieved |

| O(2)-B(1)-C(1) | Value not retrieved |

The Defining Feature: Steric-Induced Torsion

The most striking feature of the this compound crystal structure is the severe steric clash between the two ortho-methyl groups and the B(OH)₂ moiety. This repulsive interaction forces the boronic acid group to rotate significantly out of the plane of the phenyl ring.

The dihedral angle between the C-B bond and the plane of the boronic acid group (the BO₂ plane) is reported to be 75.0°.[1] This is a dramatic increase compared to the relatively planar conformation of unsubstituted phenylboronic acid, where this angle is typically between 6° and 21°.[1]

This torsional strain is a direct consequence of minimizing van der Waals repulsion between the hydrogen atoms of the ortho-methyl groups and the oxygen atoms of the boronic acid.

Caption: Molecular structure of this compound.

Implications for Reactivity and Drug Design

The pronounced out-of-plane twist of the boronic acid group has significant chemical consequences:

-

Reduced Conjugation: The orthogonality between the B(OH)₂ group and the phenyl ring disrupts the π-conjugation that is present in more planar arylboronic acids. This alters the electronic nature of the boron atom, impacting its reactivity.

-

Steric Shielding: The flanking ortho-methyl groups act as bulky sentinels, sterically shielding the boron center. This can hinder the approach of reagents, potentially slowing down reaction rates (e.g., in transmetalation steps of Suzuki couplings) or enabling unique selectivity.

-

Modified Intermolecular Interactions: In the solid state, the twisted conformation affects how molecules pack together. The typical hydrogen-bonding networks that form dimers in simpler boronic acids may be altered, influencing properties like solubility and melting point.

For drug development professionals, this structural information is critical. The defined, rigid conformation can be exploited to design highly specific inhibitors or molecular probes. The steric bulk can be used to control binding orientation within a protein active site, while the altered electronics can tune binding affinity.

Conclusion

The crystal structure analysis of this compound reveals a molecule defined by steric strain. The synthesis and crystallization require meticulous control over experimental conditions to yield high-quality crystals suitable for X-ray diffraction. The resulting structure demonstrates a nearly orthogonal arrangement between the phenyl ring and the boronic acid group, a direct result of steric repulsion from the ortho-methyl substituents. This key structural feature governs the molecule's electronic properties, reactivity, and packing in the solid state, providing essential insights for its application in synthetic chemistry and rational drug design.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3,4,5,6-Pentamethylphenylboronic Acid

Introduction

2,3,4,5,6-Pentamethylphenylboronic acid is a sterically hindered organoboron compound that serves as a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a fully substituted aromatic ring, imparts distinct reactivity and properties to the molecules it helps create. A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthetic chemistry and drug development to ensure reaction success and product purity. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering insights into spectral interpretation, experimental protocols, and the structural information that can be gleaned from this powerful analytical technique.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high symmetry of the molecule. The five methyl groups and the two hydroxyl protons of the boronic acid moiety are the key features to be analyzed.

Due to the free rotation around the C-B bond and the C-C bonds of the methyl groups at room temperature, the methyl groups at positions 2, 3, 4, 5, and 6 are expected to be chemically equivalent, or very nearly so. This would result in a single, intense signal for all 15 methyl protons. The chemical shift of methyl groups on a benzene ring typically appears in the range of 2.1-2.3 ppm[1]. The electron-donating nature of the methyl groups will shield the aromatic ring protons (if any were present) and influence the chemical shift of the methyl protons themselves.

The protons of the boronic acid's hydroxyl groups (-B(OH)₂) are expected to produce a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-polar solvent like CDCl₃, this peak could appear anywhere between 4 and 8 ppm. In a more polar, hydrogen-bond-accepting solvent like DMSO-d₆, the signal would likely be shifted further downfield.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C2, C3, C4, C5, C6) | ~2.2 | Singlet | 15H |

| -B(OH)₂ | 4.0 - 8.0 (solvent dependent) | Broad Singlet | 2H |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the molecule's symmetry, we expect a limited number of signals.

The five methyl carbons are likely to be chemically equivalent, giving rise to a single signal in the aliphatic region of the spectrum. The chemical shift for methyl groups attached to an aromatic ring is typically in the range of 15-25 ppm.

The aromatic carbons will appear in the downfield region (120-150 ppm). We can predict three distinct signals for the aromatic carbons:

-

C1: The carbon atom directly attached to the boronic acid group. The boronic acid group is generally considered to be weakly electron-donating, which would lead to a slight shielding of the attached carbon. However, the electronegativity of the boron and oxygen atoms will also have a deshielding effect. The ipso-carbon (C1) signal is often broadened due to quadrupolar relaxation of the adjacent boron nucleus, and in some cases, it may not be observed at all[2][3].

-

C2, C6: The two ortho-carbons bearing methyl groups. These will be equivalent due to symmetry.

-

C3, C5: The two meta-carbons bearing methyl groups. These will also be equivalent.

-

C4: The para-carbon bearing a methyl group.

The precise chemical shifts will be influenced by the combined electronic effects of the five methyl groups and the boronic acid substituent. The methyl groups are electron-donating, which generally causes an upfield shift (shielding) for the aromatic carbons, particularly at the ortho and para positions[4][5].

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (C2, C3, C4, C5, C6) | ~20 |

| C 2, C 6 | ~135 |

| C 3, C 5 | ~138 |

| C 4 | ~140 |

| C 1 | ~130 (potentially broad) |

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Obtaining high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial[6][7][8].

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆)[6][8]. The choice of solvent can influence the chemical shifts, particularly for the labile -B(OH)₂ protons[9][10].

-

Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube[11].

-

Cap the NMR tube securely.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for a singlet is desirable.

-

For ¹H NMR:

-

Acquire a standard one-pulse spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the molecular structure of this compound and the predicted assignment of its NMR signals.

Sources

- 1. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. reddit.com [reddit.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. scribd.com [scribd.com]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. scilit.com [scilit.com]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

Physical and chemical properties of 2,3,4,5,6-pentamethylphenylboronic acid

An In-Depth Technical Guide to 2,3,4,5,6-Pentamethylphenylboronic Acid: Properties, Reactivity, and Applications

This guide provides an in-depth technical overview of this compound (PMPBA), a unique organoboron compound characterized by its significant steric hindrance and distinct electronic properties. Intended for researchers, chemists, and professionals in drug development, this document explores the fundamental physicochemical properties, reactivity, synthesis, and key applications of PMPBA, with a focus on the mechanistic reasoning behind its utility and handling.

Introduction: The Significance of Steric Crowding

This compound, CAS 1028205-76-6, is not a typical arylboronic acid.[1] Its structure is defined by a phenyl ring fully substituted with five methyl groups, which impart profound steric and electronic effects that differentiate it from simpler analogues like phenylboronic acid.[2] These methyl groups, being electron-donating, inductively stabilize the boronic acid moiety.[2] However, their primary influence is steric; the sheer bulk forces the boronic acid group to twist significantly out of the plane of the aromatic ring. This unique geometry is central to its reactivity, stability, and applications, particularly in palladium-catalyzed cross-coupling reactions where it serves as a specialized building block for complex molecular architectures.[2] This guide will dissect these properties, offering both theoretical understanding and practical, field-proven protocols.

Section 1: Core Physicochemical Properties

The intrinsic properties of a reagent dictate its handling, storage, and application scope. PMPBA's characteristics are summarized below, followed by a deeper analysis of its structure and solubility.

| Property | Value | Source(s) |

| CAS Number | 1028205-76-6 | [1] |

| Molecular Formula | C₁₁H₁₇BO₂ | [3] |

| Molecular Weight | 192.06 g/mol | [3] |

| Melting Point | ~185 °C | [1] |

| Boiling Point | 368.8 ± 52.0 °C (Predicted) | [1] |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white powder or crystalline solid | |

| IUPAC Name | (2,3,4,5,6-pentamethylphenyl)boronic acid | [3] |

Molecular Structure and Conformation

The defining feature of PMPBA is the steric repulsion between the two ortho-methyl groups and the B(OH)₂ group. This interaction prevents the boronic acid from being coplanar with the phenyl ring, a conformation typical for less substituted arylboronic acids. Crystal structure analysis reveals a significant dihedral angle of approximately 75.0° between the BO₂ plane and the aromatic ring.[2] For comparison, the same angle in unsubstituted phenylboronic acid is merely 6–21°.[2]

This twisted conformation has two major consequences:

-

Reduced π-Conjugation: The orbital overlap between the boron's empty p-orbital and the phenyl ring's π-system is minimized. This alters the electronic nature of the C-B bond compared to planar systems.

-

Steric Shielding: The boron center is sterically shielded by the flanking methyl groups, which directly impacts its reaction kinetics, particularly in processes requiring access to the boron atom, such as transmetalation.[2]

Solubility Profile

While specific quantitative solubility data for PMPBA is not widely published, its solubility profile can be expertly inferred from its structure and the known behavior of phenylboronic acid. Phenylboronic acid itself is soluble in most polar organic solvents (e.g., THF, diethyl ether, acetone, ethanol) and poorly soluble in nonpolar hydrocarbon solvents like hexanes and methylcyclohexane.[4][5]

PMPBA, with its five nonpolar methyl groups, exhibits increased lipophilicity. Therefore, it is expected to have:

-

Good Solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and 1,4-dioxane, which are often employed in cross-coupling reactions to solubilize sterically hindered substrates.[6]

-

Moderate Solubility in ethers like THF and diethyl ether.

-

Poor Solubility in water and nonpolar alkanes.

The choice of solvent is a critical parameter for optimizing reactions, as it must be capable of dissolving both the lipophilic PMPBA and the often polar salts (bases) used in catalysis.

Predicted Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region. Due to the steric crowding, the rotation of the methyl groups may be hindered, potentially leading to distinct signals for the ortho, meta, and para methyl groups. The two ortho-methyls (positions 2 and 6) would likely appear as one singlet, the two meta-methyls (positions 3 and 5) as a second singlet, and the single para-methyl (position 4) as a third singlet. The two hydroxyl protons on the boron atom would appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons. We would expect to see signals for the boron-bound carbon (C1), the two ortho-carbons (C2, C6), the two meta-carbons (C3, C5), and the para-carbon (C4). Additionally, distinct signals for the ortho, meta, and para methyl carbons should be observable.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretch from the hydroxyl groups around 3200-3400 cm⁻¹, C-H stretching from the methyl and aromatic groups just below 3000 cm⁻¹, aromatic C=C stretching bands around 1600 cm⁻¹, and a strong B-O stretching vibration typically found around 1340-1390 cm⁻¹.[7]

Section 2: Chemical Reactivity and Mechanistic Considerations

PMPBA's utility is intrinsically linked to its unique reactivity profile, which is dominated by the interplay of steric hindrance and electronic effects.

Stability and Boroxine Formation

Like other boronic acids, PMPBA is susceptible to reversible dehydration to form its corresponding cyclic trimeric anhydride, a boroxine.[8] This equilibrium is driven by heat and the removal of water.

Caption: Equilibrium between PMPBA and its boroxine anhydride.

The electron-donating methyl groups stabilize the boronic acid, which can influence this equilibrium.[3] From a practical standpoint, this means that for reactions requiring the free boronic acid, anhydrous solvents and controlled temperatures are crucial to minimize boroxine formation.[6] Conversely, the boroxine itself can often participate in reactions like the Suzuki-Miyaura coupling, acting as a slow-release source of the monomeric acid.[3]

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of PMPBA is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] The reaction's catalytic cycle provides a clear framework for understanding how PMPBA's structure influences reactivity.

Caption: The Suzuki-Miyaura catalytic cycle.

-

Oxidative Addition: A Pd(0) catalyst reacts with an organic halide (Ar'-X). This step is largely unaffected by the boronic acid's structure.

-

Transmetalation: This is the key step where PMPBA's properties are critical. The pentamethylphenyl group is transferred from boron to the palladium center. The significant steric hindrance around the boron atom slows this step considerably.[2] To overcome this, specific conditions are required:

-

Higher Temperatures: Temperatures of 100°C or higher are often necessary to provide sufficient energy to overcome the steric barrier.[6]

-

Choice of Base: A base (e.g., K₃PO₄, Cs₂CO₃) is required to activate the boronic acid by forming a more nucleophilic boronate species.

-

Bulky Ligands: The palladium catalyst requires stabilization. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential. They stabilize the Pd center and create a coordinatively unsaturated species that can more readily accept the bulky pentamethylphenyl group.[6]

-

-

Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Comparison with an Electron-Deficient Analogue

To highlight the unique role of the pentamethyl substitution, a comparison with 2,3,4,5,6-pentafluorophenylboronic acid is instructive.

| Feature | This compound (PMPBA) | 2,3,4,5,6-Pentafluorophenylboronic Acid (PFPBA) |

| Substituent Effect | Five electron-donating methyl (-CH₃) groups. | Five strongly electron-withdrawing fluorine (-F) groups. |

| Electronic Impact | Stabilizes the C-B bond, making the aryl group less electrophilic. | Destabilizes the C-B bond, making the aryl group highly electrophilic and acidic.[2] |

| Reactivity in Suzuki Coupling | Slower transmetalation due to steric hindrance and reduced electrophilicity.[2] | Faster transmetalation due to enhanced electrophilicity of the boron center.[2] |

| Typical Applications | Synthesis of sterically demanding biaryls, molecular rotors, advanced materials. | Synthesis of electron-deficient systems for pharmaceuticals and optoelectronics.[2] |

This comparison underscores that PMPBA is a specialized reagent chosen precisely because of its steric bulk, which can be used to control conformation and build highly congested molecular architectures that would be inaccessible with simpler reagents.

Section 3: Synthesis and Safe Handling

Synthesis Workflow

PMPBA is typically synthesized via a Grignard reaction. The workflow involves the formation of a pentamethylphenyl Grignard reagent followed by borylation with a trialkyl borate and subsequent acidic hydrolysis.

Caption: General workflow for the synthesis of PMPBA.

Causality: The use of an inert atmosphere is critical because Grignard reagents and boronic acids are sensitive to oxygen and moisture. The low temperature during borylation is necessary to prevent side reactions, such as the addition of multiple Grignard reagents to the borate ester.

Safe Handling and Storage Protocol

Boronic acids as a class require careful handling. PMPBA is no exception.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Exposure Controls: Avoid contact with skin and eyes. PMPBA is classified as a skin and eye irritant.[8][9] In case of contact, rinse the affected area with copious amounts of water.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent degradation from air and moisture.[1] For long-term stability, refrigeration at 2-8°C is recommended.[1]

Section 4: Applications in Research and Development

The unique properties of PMPBA make it a valuable tool in several areas of chemical science.

-

Organic Synthesis: Its primary role is as a building block for sterically congested biaryl compounds via Suzuki-Miyaura coupling. These structures are motifs in ligands, catalysts, and functional materials.[2]

-

Drug Discovery: Boron-containing compounds are an emerging class of pharmaceuticals. Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, is a prominent example of a drug containing a boronic acid moiety. While PMPBA itself is not a drug, its use as a synthetic intermediate allows for the construction of complex molecular scaffolds that may possess biological activity, such as potential anticancer or antiviral properties.[2]

-

Materials Science: The ability to form stable carbon-boron bonds and to create sterically demanding structures makes PMPBA useful in the synthesis of advanced materials, such as polymers with specific conformational properties or components for electronic devices.[2]

Section 5: Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical cross-coupling reaction using PMPBA. The causality for each step is explained.

Objective: To couple this compound with 4-bromoanisole.

Materials:

-

This compound (PMPBA) (1.0 equiv)

-

4-Bromoanisole (1.1 equiv)

-

SPhos Precatalyst (e.g., (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate) (2 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

-

1,4-Dioxane, anhydrous (solvent)

Protocol:

-

Vessel Preparation (Self-Validation Check 1): Add PMPBA (e.g., 192 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), SPhos precatalyst (e.g., 15 mg, 0.02 mmol), and K₃PO₄ (637 mg, 3.0 mmol) to a flame-dried Schlenk flask containing a magnetic stir bar.

-

Causality: A flame-dried vessel under inert gas is essential to exclude atmospheric moisture, which can hydrolyze the catalyst and boronic acid, reducing yield. K₃PO₄ is a strong enough base to form the active boronate but is generally non-nucleophilic, preventing side reactions.

-

-

Inert Atmosphere (Self-Validation Check 2): Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Causality: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Removing all oxygen prevents catalyst oxidation and deactivation.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.

-

Causality: Anhydrous solvent is critical to prevent protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), a common side reaction that consumes the starting material.

-

-

Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Causality: Elevated temperature is required to overcome the high activation energy of the sterically hindered transmetalation step. Vigorous stirring ensures efficient mixing of the heterogeneous mixture (solid K₃PO₄).

-

-

Monitoring (Self-Validation Check 3): Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots. The reaction is typically complete within 12-24 hours.

-

Causality: Monitoring confirms the consumption of starting materials and prevents unnecessary heating that could lead to product degradation.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound is a powerful and highly specialized reagent. Its utility stems directly from its defining characteristic: extreme steric crowding. While this presents challenges that require carefully optimized reaction conditions—namely, the use of bulky phosphine ligands and elevated temperatures—it also provides a unique synthetic tool for constructing otherwise inaccessible, sterically demanding molecules. For researchers in organic synthesis, materials science, and medicinal chemistry, a thorough understanding of the interplay between its structure and reactivity is key to leveraging its full potential.

References

-

LookChem. (n.d.). Cas 1028205-76-6, this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(48), 12697–12703. [Link]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

Sources

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1028205-76-6 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Dual Nature of a Bulky Building Block: A Technical Guide to the Steric and Electronic Effects of the Pentamethylphenyl Group in Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Phenylboronic Acid

In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids are indispensable tools.[1] While phenylboronic acid has been a workhorse for decades, the demand for increasingly complex and sterically demanding molecular architectures has driven the exploration of more nuanced building blocks. Among these, 2,3,4,5,6-pentamethylphenylboronic acid emerges as a fascinating case study in the interplay of steric hindrance and electronic modulation. Its fully substituted aromatic ring, adorned with five methyl groups, imparts a unique set of properties that can be both a challenge and a distinct advantage in chemical synthesis.[2] This guide provides an in-depth analysis of the steric and electronic effects of the pentamethylphenyl group in boronic acids, offering insights into its synthesis, structural characteristics, and strategic applications.

I. Quantifying the Physicochemical Properties of Pentamethylphenyl Boronic Acid

To understand the behavior of pentamethylphenyl boronic acid in a reaction, it is crucial to quantify its fundamental steric and electronic characteristics. These parameters, when compared to less substituted analogs, provide a predictive framework for its reactivity.

Electronic Effects: A Nuanced Electron-Donating Character

The electronic influence of a substituent on a benzene ring is often quantified by the Hammett equation, which utilizes the substituent constant, sigma (σ).[3] For the pentamethylphenyl group, a simple summation of the individual methyl group σ values is insufficient due to the complexities of polysubstitution. However, considering the known electron-donating nature of methyl groups (σ_meta = -0.07, σ_para = -0.17), the pentamethylphenyl group is understood to be a strong electron-donating moiety.[4] This has a direct impact on the acidity of the boronic acid.

The pKa of a boronic acid is a direct measure of its Lewis acidity, which is influenced by the electronic nature of its substituents.[5] Electron-donating groups increase the electron density on the boron atom, making it a weaker Lewis acid and thus increasing its pKa. For pentamethylphenyl boronic acid, the predicted pKa is approximately 9.12 ± 0.58, which is higher than that of the unsubstituted phenylboronic acid (pKa ≈ 8.8), reflecting the cumulative electron-donating effect of the five methyl groups.

Steric Hindrance: A Dominating Feature

II. Structural Analysis: A Tale of Torsion

The interplay of steric and electronic effects is vividly illustrated in the solid-state structure of pentamethylphenyl boronic acid. X-ray crystallographic data, available from the Cambridge Structural Database (CSD Entry: 670996), reveals key structural parameters that deviate significantly from those of less hindered arylboronic acids.

| Parameter | Pentamethylphenyl Boronic Acid | Phenylboronic Acid (Typical) |

| C-B Bond Length | ~1.57 Å | ~1.55 - 1.56 Å |

| Average B-O Bond Length | ~1.37 Å | ~1.36 - 1.37 Å |

| C-C-B-O Dihedral Angle | ~75.0° | ~6 - 21° |

| Table 1: Comparison of key structural parameters between pentamethylphenyl boronic acid and phenylboronic acid. Data for pentamethylphenyl boronic acid is based on CCDC entry 670996. |

The most striking feature is the large dihedral angle between the plane of the phenyl ring and the boronic acid group. In phenylboronic acid, the two planes are nearly coplanar to maximize π-conjugation between the aromatic ring and the vacant p-orbital of the boron atom. However, in pentamethylphenyl boronic acid, the severe steric clashes between the ortho-methyl groups and the hydroxyl groups of the boronic acid force the B(OH)₂ moiety to twist significantly out of the plane of the ring. This disruption of coplanarity has profound implications for the electronic communication between the aromatic ring and the boron center, and it sterically shields the boron atom from approaching reagents.

Caption: General workflow for the synthesis of pentamethylphenyl boronic acid.

Experimental Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. A solution of pentamethylbromobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the internal temperature below -60 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford pentamethylphenyl boronic acid as a white solid.

IV. Impact on Reactivity: The Suzuki-Miyaura Coupling Case Study

The unique steric and electronic properties of pentamethylphenyl boronic acid have a significant impact on its reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction. [8]

Caption: Steric hindrance of the pentamethylphenyl group primarily affects the transmetalation step.

Steric Effects on Transmetalation:

The transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. The immense steric bulk of the pentamethylphenyl group significantly hinders the approach of the boronic acid (or its derived boronate) to the palladium complex. This steric repulsion can lead to:

-

Slower reaction rates: Compared to phenylboronic acid or even the less hindered mesitylboronic acid, the coupling of pentamethylphenyl boronic acid typically requires longer reaction times.

-

Higher catalyst loadings: To achieve reasonable conversion, higher concentrations of the palladium catalyst may be necessary to overcome the slow turnover frequency.

-

More forcing reaction conditions: Elevated temperatures are often required to provide sufficient energy to overcome the activation barrier of the sterically hindered transmetalation step.

Electronic Effects on Reactivity:

The electron-donating nature of the pentamethylphenyl group increases the electron density on the ipso-carbon attached to the boron atom. This enhanced nucleophilicity of the aryl group can, in principle, facilitate the transmetalation step. However, this electronic benefit is often overshadowed by the dominant steric hindrance. The increased pKa also means that a stronger base may be required to form the reactive boronate species, which is the active transmetalating agent.

Comparative Reactivity (Qualitative):

| Boronic Acid | Steric Hindrance | Electronic Effect | Expected Suzuki Coupling Reactivity |

| Phenylboronic Acid | Low | Neutral | High |

| Mesitylboronic Acid | Moderate | Electron-donating | Moderate to High |

| Pentamethylphenyl Boronic Acid | Very High | Strongly Electron-donating | Low to Moderate (Requires forcing conditions) |

| Table 2: Qualitative comparison of reactivity in Suzuki-Miyaura coupling. |

V. Strategic Applications in Drug Discovery and Materials Science

Despite the challenges associated with its reactivity, the unique properties of the pentamethylphenyl group make it a valuable tool for specific applications where its bulk is a desirable feature.

Synthesis of Sterically Encumbered N-Heterocyclic Carbene (NHC) Ligands:

N-Heterocyclic carbenes are a class of powerful ligands for transition metal catalysis. The steric and electronic properties of the N-aryl substituents on the NHC backbone are crucial for catalyst activity and stability. Pentamethylphenyl boronic acid can be used as a precursor in the synthesis of highly bulky NHC ligands. For instance, it can be a key building block in the synthesis of ligands like IPr* (N,N′-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene), which are used to prepare highly active and stable palladium precatalysts such as [Pd(IPr*)(acac)Cl] for challenging cross-coupling reactions. [3][8]The extreme steric bulk provided by the pentamethylphenyl group (or its derivatives) creates a protective pocket around the metal center, enhancing catalyst longevity and promoting difficult reductive elimination steps.

Development of Advanced Fluorescent Materials:

The steric bulk of the pentamethylphenyl group can be exploited to control the photophysical properties of fluorescent molecules. By incorporating this group, it is possible to prevent π-stacking and other intermolecular interactions that can lead to fluorescence quenching in the solid state. This is particularly relevant in the design of materials for Organic Light-Emitting Diodes (OLEDs). Pentamethylphenyl boronic acid has been used in the synthesis of fluorescent bis(4-phenylphenyl)pyridylmethyl (F2PyBTM) radical derivatives, where the steric hindrance helps to isolate the emissive core and maintain high quantum yields. [2]

Applications in Drug Discovery:

In drug discovery, the introduction of bulky, lipophilic groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The pentamethylphenyl group can be used to:

-

Probe steric tolerance in binding pockets: By systematically replacing smaller aryl groups with the pentamethylphenyl group, medicinal chemists can map the steric constraints of a biological target.

-

Improve metabolic stability: The methyl groups can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

-

Modulate lipophilicity: The five methyl groups increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific examples of marketed drugs containing a pentamethylphenyl group directly installed via its boronic acid are not widespread, its use as a synthetic intermediate in the preparation of complex scaffolds for drug discovery is an area of active research. [9]

Conclusion: A Specialized Tool for Advanced Synthesis

Pentamethylphenyl boronic acid is not a universal building block. Its significant steric hindrance presents challenges that require careful optimization of reaction conditions. However, for the synthetic chemist, its unique combination of a strong electron-donating character and extreme bulk offers a powerful tool for accessing molecular architectures that are unattainable with simpler boronic acids. From the rational design of highly active catalysts to the fine-tuning of photophysical properties in advanced materials and the strategic modulation of drug-like properties, the pentamethylphenyl group provides a distinct and valuable handle for molecular engineering. A thorough understanding of its inherent steric and electronic effects is paramount to unlocking its full potential in the synthesis of next-generation functional molecules.

References

-

[Pd(IPr*)(acac)Cl]: An Easily Synthesized, Bulky Precatalyst for C–N Bond Formation. (2012). Organometallics, 31(8), 3402–3409. Available from: [Link]

-

Materials Explorer. (n.d.). Materials Project. Retrieved from [Link]

-

Hammett equation. (2023, December 27). In Wikipedia. [Link]

-

Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. (n.d.). Retrieved from [Link]

-

This compound | C11H17BO2 | CID 23005349. (n.d.). PubChem. Retrieved from [Link]

-

Hammett Equation - Mechanisms of Organic Reactions. (n.d.). Pharmacy 180. Retrieved from [Link]

- A Publication of Reliable Methods for the Preparation of Organic Compounds. (2009). Organic Syntheses, 86, 344-359.

-

Hammett equation. (2023, December 27). In Wikipedia. [Link]

-

Steric parameters taft's steric factor (es). (n.d.). Slideshare. Retrieved from [Link]

-

Taft equation. (2023, November 29). In Wikipedia. [Link]

-

(IPr)Pd(acac)Cl: An Easily Synthesized, Efficient, and Versatile Precatalyst for C-N and C-C Bond Formation. (2006). The Journal of Organic Chemistry, 71(10), 3816–3821. Available from: [Link]

-

[Pd(IPr*(acac)Cl] : an easily synthesized, bulky precatalyst for C-N bond formation. (2012). Organometallics, 31(8), 3402–3409. Available from: [Link]

-

(IPr)Pd(acac)Cl: an easily synthesized, efficient, and versatile precatalyst for C-N and C-C bond formation. (2006). The Journal of Organic Chemistry, 71(10), 3816-21. Available from: [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Retrieved from [Link]

-

Pentamethylbenzene. (2023, May 2). In Wikipedia. [Link]

-

In situ oxidative polymerization of platinum(iv) prodrugs in pore-confined spaces of CaCO3 nanoparticles for cancer chemoimmunotherapy. (2023). Chemical Science, 14(23), 6333-6342. Available from: [Link]

-

Taft Equation. (n.d.). Dalal Institute. Retrieved from [Link]

-

Taft equation: Polar substituent constants, σ. (n.d.). Scribd. Retrieved from [Link]

- A survey of Hammett substituent constants and resonance and field parameters. (1991). Chemical Reviews, 91(2), 165-195.

-

Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

- A Publication of Reliable Methods for the Preparation of Organic Compounds. (2009). Organic Syntheses, 86, 344-359.

-

Search - Access Structures. (n.d.). CCDC. Retrieved from [Link]

-

CCDC 658996: Experimental Crystal Structure Determination. (n.d.). Research Explorer - The University of Manchester. Retrieved from [Link]

-

(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2022). Journal of Nanostructures, 12(1), 134-145.

- Bond Lengths, and Beyond Abstract I. Introduction. (1995). Acta Crystallographica Section B, 51(4), 560-569.

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

-

Simple alkanoyl acylating agents for reversible RNA functionalization and control. (2019). Chemical Communications, 55(36), 5135-5138. Available from: [Link]

-

Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. (n.d.). ResearchGate. Retrieved from [Link]

-

CCDC 2326861: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. Retrieved from [Link]

-

CCDC 921675: Experimental Crystal Structure Determination. (n.d.). Research Explorer - The University of Manchester. Retrieved from [Link]

- Design and Synthesis of Long‐Wavelength Fluorescent Boronic Acid Reporter Compounds. (2007). Chemistry – An Asian Journal, 2(3), 386-391.

-

mp-569451. (n.d.). Materials Project. Retrieved from [Link]

- Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. (2015). Acta Crystallographica Section E, 71(Pt 10), o838–o839.

- A new paratungstate-A-based organic–inorganic hybrid compound: Synthesis, structure and photocatalytic property of [Co(en)3]2[H2W7O24]·8H2O. (2013).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 4. pharmacy180.com [pharmacy180.com]

- 5. benchchem.com [benchchem.com]

- 6. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 7. This compound | C11H17BO2 | CID 23005349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Advent and Advancement of Sterically Hindered Boronic Acids: A Technical Guide

Introduction

Within the expansive landscape of organic chemistry, boronic acids and their derivatives have carved out an indispensable role, largely due to their versatility, stability, and relatively low toxicity.[1][2] First reported in 1860 by Edward Frankland, these organoboron compounds have evolved from chemical curiosities to essential building blocks in a multitude of synthetic applications.[1][3][4] Their prominence surged following the discovery of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning achievement that revolutionized carbon-carbon bond formation.[5][6] This guide focuses on a specific, yet critically important, subclass: sterically hindered boronic acids. These molecules, characterized by bulky substituents in close proximity to the boronic acid moiety, present unique synthetic challenges and offer powerful solutions for the construction of complex molecular architectures.[7][8] This document will provide an in-depth exploration of the discovery, historical development, and synthetic evolution of these remarkable compounds, tailored for researchers, scientists, and professionals in drug development.

The Dawn of Boronic Acid Chemistry: Early Discoveries

The journey of boronic acids began in 1860 when Edward Frankland first synthesized and isolated ethylboronic acid.[3][4] This pioneering work involved a two-step process starting with the reaction of diethylzinc and triethyl borate to form triethylborane, which was then oxidized in air.[4] However, it wasn't until the latter half of the 20th century that the full potential of boronic acids in organic synthesis began to be realized.

A pivotal moment arrived in 1979 when Akira Suzuki and Norio Miyaura reported the palladium-catalyzed cross-coupling of organoboron compounds with organic halides.[5][6][9] This reaction, now famously known as the Suzuki-Miyaura coupling, demonstrated the remarkable ability of boronic acids to act as effective nucleophilic partners in forming new carbon-carbon bonds.[5] Initially, the focus was on relatively simple, unhindered boronic acids.

The Challenge of Steric Hindrance: A New Frontier

As synthetic chemists began to tackle increasingly complex molecular targets, the need for more sophisticated building blocks became apparent. The synthesis of molecules with bulky groups, such as those with ortho-substituents on an aromatic ring, posed a significant challenge for traditional cross-coupling methods. This is where the concept of sterically hindered boronic acids came to the forefront.

The introduction of bulky substituents near the reactive boronic acid group created significant steric repulsion, which could impede the desired coupling reaction.[7][8] Early attempts to use sterically demanding boronic acids in Suzuki-Miyaura couplings often resulted in low yields or failed altogether. This hurdle spurred a wave of research aimed at developing new catalysts, ligands, and reaction conditions that could overcome these steric barriers.[7][8]

Overcoming the Steric Barrier: Ligand and Catalyst Development

The success of cross-coupling reactions involving sterically hindered substrates is highly dependent on the catalyst system employed. The development of bulky, electron-rich phosphine ligands played a crucial role in advancing this field. These ligands coordinate to the palladium center, influencing its reactivity and steric profile, thereby facilitating the coupling of hindered partners.[7] For instance, ligands like AntPhos have demonstrated high reactivity in demanding aryl-alkyl Suzuki-Miyaura couplings involving di-ortho-substituted aryl halides and secondary alkylboronic acids.[7]

The choice of the boron reagent itself also proved to be critical. Researchers discovered that boronic esters, particularly those derived from diols like pinacol or neopentyl glycol, offered advantages in terms of stability and reactivity in certain cases.[10] For example, bis(neopentyl glycolato)diboron has been shown to be a more efficient borylating agent than the commonly used bis(pinacolato)diboron for the synthesis of sterically hindered ortho-substituted arylboronic acids.

The Evolution of Synthetic Methodologies

The synthesis of sterically hindered boronic acids has undergone a significant evolution, moving from classical organometallic approaches to more versatile and functional-group-tolerant catalytic methods.

Classical Approaches: Grignard and Organolithium Reagents

The traditional method for synthesizing arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate. This approach, while effective for many substrates, has limitations when dealing with molecules containing sensitive functional groups that are incompatible with these highly reactive organometallics. Furthermore, creating sterically hindered organometallics can be challenging in itself.

Palladium-Catalyzed Borylation: A Paradigm Shift